molecular formula C18H22N2O3S B4440588 N,N-diethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide

N,N-diethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide

Cat. No. B4440588
M. Wt: 346.4 g/mol
InChI Key: IIUASYHSAYJHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide, also known as DEAB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in various cellular processes. DEAB has been studied extensively for its potential applications in cancer research, stem cell biology, and drug development.

Mechanism of Action

N,N-diethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide inhibits ALDH activity by binding to the active site of the enzyme. This prevents the conversion of aldehydes to their corresponding acids, leading to the accumulation of toxic aldehydes in the cells. This, in turn, leads to the inhibition of various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
N,N-diethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy. In addition, N,N-diethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to inhibit the differentiation of stem cells, leading to the maintenance of their pluripotency.

Advantages and Limitations for Lab Experiments

N,N-diethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of ALDH, making it an ideal tool for studying the role of ALDH in various cellular processes. In addition, N,N-diethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide is relatively easy to synthesize and has a long shelf life. However, N,N-diethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide also has some limitations. It can be toxic to cells at high concentrations, and its effects on other enzymes and cellular processes are not well understood.

Future Directions

There are several future directions for research on N,N-diethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide. One area of research is the development of new ALDH inhibitors with improved potency and specificity. Another area of research is the investigation of the role of ALDH in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. Finally, there is a need for further research on the biochemical and physiological effects of N,N-diethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide, including its effects on other enzymes and cellular processes.

Scientific Research Applications

N,N-diethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide has been extensively used in scientific research as an ALDH inhibitor. ALDH is an enzyme that is involved in the metabolism of various endogenous and exogenous compounds. It plays a crucial role in the detoxification of reactive aldehydes and the regulation of cellular differentiation and proliferation. N,N-diethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to inhibit ALDH activity in various cell types, including cancer cells and stem cells.

properties

IUPAC Name

3-(benzenesulfonamido)-N,N-diethyl-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-4-20(5-2)18(21)16-12-9-13-17(14(16)3)19-24(22,23)15-10-7-6-8-11-15/h6-13,19H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUASYHSAYJHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.